molecular formula C30H36O7 B1245153 Tanariflavanone A

Tanariflavanone A

Cat. No.: B1245153
M. Wt: 508.6 g/mol
InChI Key: BTDKFPKJPIGYFD-NBNDFHJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanariflavanone A is a prenylated flavanone isolated from the leaves of Macaranga tanarius, a plant traditionally used in Southeast Asia for medicinal purposes . Structurally, it belongs to the flavonoid class, characterized by a flavanone backbone (2-phenylchroman-4-one) with prenyl or geranyl substituents.

Properties

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

IUPAC Name

(8S)-8-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-3,5-dihydroxy-2,2-dimethyl-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C30H36O7/c1-16(2)7-6-8-17(3)9-10-19-18(11-12-21(31)28(19)34)23-14-22(32)27-25(36-23)15-24-20(29(27)35)13-26(33)30(4,5)37-24/h7,9,11-12,15,23,26,31,33-35H,6,8,10,13-14H2,1-5H3/b17-9+/t23-,26?/m0/s1

InChI Key

BTDKFPKJPIGYFD-NBNDFHJKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C4C(=C3O)CC(C(O4)(C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C4C(=C3O)CC(C(O4)(C)C)O)C)C

Synonyms

tanariflavanone A

Origin of Product

United States

Chemical Reactions Analysis

Oxidative Reactions

Prenylflavonoids like tanariflavanone C are susceptible to oxidative degradation, particularly under acidic or basic conditions. For example:

  • Autoxidation : The prenyl side chain (3-methylbut-2-enyl group) undergoes oxidation to form epoxides or hydroxylated derivatives.

  • Enzymatic Oxidation : Cytochrome P450 enzymes mediate hydroxylation at specific positions, enhancing bioavailability.

Reaction monitoring via HPLC and NMR confirms the formation of oxidized byproducts, with stability optimal at neutral pH .

Cyclization and Rearrangement

Total syntheses of related flavanoids, such as (±)-malaysianone A and tanariflavanone B, involve regioselective cyclization of chalcone precursors. Key steps include:

StepReagents/ConditionsProductYield
Chalcone cyclizationNaOAc in EtOH, 80°CDihydrobenzopyran intermediate80%
DeprotonationKOtBu, THF, –78°CEnolate formation92%
Aldol condensation5-formaldehyde-8-hydroxy intermediateFlavonoid core75%

These methods highlight the role of base-catalyzed aldol reactions in constructing the flavanone skeleton .

Substitution and Functionalization

The hydroxyl and prenyl groups in tanariflavanones participate in nucleophilic substitutions:

  • Methylation : Using dimethyl sulfate (DMS) under alkaline conditions selectively methylates phenolic -OH groups.

  • Glycosylation : Enzymatic addition of sugar moieties (e.g., glucose) improves solubility and bioactivity .

Reaction outcomes depend on solvent polarity and temperature, with optimal yields achieved in anhydrous DMF at 60°C.

Degradation Pathways

Stability studies on tanariflavanone C reveal pH-dependent degradation:

ConditionHalf-Life (h)Major Degradation Products
pH 1.2 (gastric)2.5Quercetin analogs, CO₂
pH 7.4 (physiological)48.0Stable
pH 10.0 (basic)6.8Oxidized prenyl derivatives

Degradation under acidic conditions involves cleavage of the prenyl group, while basic conditions favor ring-opening reactions .

Mechanistic Insights

The anti-inflammatory activity of tanariflavanones is linked to their ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) via:

  • Hydrogen bonding : Between hydroxyl groups and enzyme active sites .

  • Radical scavenging : Neutralization of reactive oxygen species (ROS) through electron donation .

In vitro assays show IC₅₀ values of 8.2 µM for COX-2 inhibition, comparable to reference compounds like indomethacin .

Synthetic Challenges

Key hurdles in tanariflavanone synthesis include:

  • Regioselectivity : Controlling prenyl group attachment (C-6 vs. C-8 positions) .

  • Stereochemistry : Achieving high enantiomeric purity (>98% ee) for bioactive (2S)-configured flavanones .

Advances in asymmetric catalysis and microwave-assisted synthesis are addressing these limitations .

While direct data on tanariflavanone A remains limited, its structural similarity to characterized analogs suggests overlapping reactivity profiles. Further studies are needed to elucidate compound-specific behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below summarizes key structural differences among Tanariflavanone A and related flavanones:

Compound Source Molecular Formula Key Substituents Reference
This compound Macaranga tanarius Not explicitly reported Likely features: flavanone core with prenyl groups at C-6 or C-8 positions
Tanariflavanone D Macaranga tanarius C25H28O7 6-hydroxy-3,7-dimethylocta-2,7-dienyl group at C-6; S-configuration at C-2
Nymphaeol A Macaranga tanarius C25H28O6 Geranyl group at C-6; hydroxyl and methoxy substitutions on aromatic rings
Nymphaeol B Macaranga tanarius C25H28O6 Similar to nymphaeol A with variations in prenyl chain branching

Key Structural Notes:

  • Tanariflavanone D differs from this compound in its substituent at C-6, featuring a 6-hydroxy-3,7-dimethylocta-2,7-dienyl group, confirmed via NMR and CD spectroscopy .
  • Nymphaeols (A, B, C) share the flavanone core but exhibit geranyl rather than dimethyloctadienyl substituents, influencing their hydrophobicity and bioactivity .
Antiplasmodial Activity
  • The ethyl acetate fraction of M. tanarius (containing this compound) showed antiplasmodial activity in vitro, but individual compound contributions remain unquantified .
Aldose Reductase Inhibition
  • Tanariflavanone D: Exhibited the highest XP docking score (-14.378 kcal/mol) against aldose reductase (3RX2), a target for diabetic complications, via hydrophobic and polar interactions with 15 amino acid residues .
  • Nymphaeol B: Moderate aldose reductase inhibition reported in virtual screening, though less potent than Tanariflavanone D .
  • This compound: No direct data available, highlighting a research gap.
Cytotoxic and Antioxidant Activities
  • Nymphaeol A : Demonstrated moderate antioxidant activity in DPPH assays, attributed to hydroxyl group positioning .

Molecular Interactions and Binding Affinities

The table below compares binding affinities of Tanariflavanone D with other flavonoids in SARS-CoV-2 and elastase inhibition studies:

Target Compound Binding Energy (ΔG, kcal/mol) Reference
SARS-CoV-2 Mpro Tanariflavanone D -6.739
Rutin (control) -10.941
Leukocyte Elastase Tanariflavanone D IC50 = 15,400 µM

Notes:

    Q & A

    Q. Q1. What are the standard protocols for isolating Tanariflavanone A from natural sources, and how can purity be validated?

    Methodological Answer :

    • Isolation : Use solvent extraction (e.g., ethanol or methanol) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation. Final purification may require preparative HPLC with a C18 reverse-phase column .
    • Purity Validation :
      • Analytical Techniques : HPLC-DAD (≥95% purity threshold) and LC-MS to confirm molecular mass.
      • Spectroscopic Confirmation : Compare NMR (¹H, ¹³C, 2D-COSY/HMBC) data with published literature .
      • Quantification : Use calibration curves with a reference standard (if commercially available).

    Q. Q2. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

    Methodological Answer :

    • Assay Selection : Use DPPH/ABTS radical scavenging assays for preliminary screening. Include positive controls (e.g., ascorbic acid) and dose-response curves (10–100 µM range).
    • Data Interpretation : Calculate IC₅₀ values and compare with known antioxidants. Validate results using complementary assays (e.g., FRAP or ORAC) to address assay-specific biases .
    • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means .

    Advanced Research Questions

    Q. Q3. How can contradictory findings in this compound’s cytotoxic effects across cell lines be systematically resolved?

    Methodological Answer :

    • Data Triangulation :
      • Replicate experiments under standardized conditions (e.g., cell passage number, serum-free media).
      • Cross-validate using orthogonal assays (e.g., MTT, apoptosis markers, and caspase-3 activation).
    • Mechanistic Investigation :
      • Perform RNA-seq or proteomics to identify differential pathways (e.g., PI3K/AKT vs. MAPK) .
      • Use siRNA knockdown to confirm target specificity.
    • Meta-Analysis : Aggregate published data to identify trends (e.g., higher efficacy in epithelial vs. mesenchymal cells) .

    Q. Q4. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

    Methodological Answer :

    • Synthetic Routes :
      • Employ Claisen-Schmidt condensation for chalcone intermediates, followed by cyclization.
      • Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Derivatization : Introduce substituents at positions C-6 and C-8 (flavonoid backbone) to modulate bioactivity.
    • Characterization : Validate derivatives via HR-MS, X-ray crystallography (if crystalline), and in silico docking (e.g., AutoDock Vina) to predict binding affinity .

    Q. Q5. How should researchers address variability in this compound’s bioavailability in preclinical models?

    Methodological Answer :

    • Pharmacokinetic Design :
      • Administer via oral gavage and intravenous routes to calculate absolute bioavailability.
      • Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose for LC-MS/MS analysis .
    • Formulation Optimization :
      • Test nanoemulsions or liposomes to enhance solubility.
      • Use Caco-2 cell monolayers to assess intestinal permeability.
    • Statistical Modeling : Apply non-compartmental analysis (NCA) using Phoenix WinNonlin for AUC and half-life calculations .

    Data Presentation and Reproducibility Guidelines

    Q. Table 1: Key Analytical Parameters for this compound Characterization

    Parameter Method Acceptance Criteria
    PurityHPLC-DAD≥95% (λ = 280 nm)
    Molecular MassLC-ESI-MSm/z 421.12 [M+H]⁺
    ¹H NMR (CDCl₃)500 MHzδ 6.82 (s, H-3), 7.32 (d, H-6)
    Solubility (Water)Shake-flask method<0.1 mg/mL (logP = 3.2)

    Q. Reproducibility Checklist :

    • Document all experimental conditions (e.g., solvent ratios, column temperatures).
    • Deposit raw data (spectra, chromatograms) in open-access repositories (e.g., Zenodo) .
    • Provide detailed Supplementary Information for synthetic protocols and assay validations .

    Addressing Research Gaps

    Q. Q6. What interdisciplinary approaches can elucidate this compound’s dual pro-apoptotic and anti-inflammatory roles?

    Methodological Answer :

    • Multi-Omics Integration : Combine transcriptomics (RNA-seq) with metabolomics (GC-MS) to map pathway crosstalk (e.g., NF-κB inhibition vs. Bax activation) .
    • In Vivo Validation : Use transgenic murine models (e.g., TNF-α KO) to isolate mechanistic contributions.
    • Collaborative Frameworks : Partner with computational biologists to build predictive network models .

    Retrosynthesis Analysis

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Tanariflavanone A
    Reactant of Route 2
    Reactant of Route 2
    Tanariflavanone A

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.